molecular formula C8H4BrF3O B2731363 2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde CAS No. 2091844-11-8

2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde

Cat. No.: B2731363
CAS No.: 2091844-11-8
M. Wt: 253.018
InChI Key: DCLZQVBJXYCJEI-UHFFFAOYSA-N
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Description

2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde ( 2091844-11-8) is a fluorinated aromatic building block of interest in advanced chemical research and development. Its molecular formula is C 8 H 4 BrF 3 O, with a molecular weight of 253.02 g/mol . The compound features both bromo and difluoromethyl substituents on a fluorinated benzaldehyde core, making it a versatile intermediate for various synthetic transformations. This benzaldehyde derivative is primarily used in pharmaceutical and agrochemical research as a key precursor. Researchers value it for constructing complex molecules, potentially leveraging the aldehyde group for condensation reactions and the halogen atoms for metal-catalyzed cross-couplings. The distinct electronic properties imparted by the fluorine atoms can be crucial in modulating the biological activity, metabolic stability, and physicochemical properties of the target compounds . The product is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Proper handling procedures should be followed, and it is recommended that the compound be stored as a cold-chain item to preserve stability .

Properties

IUPAC Name

2-bromo-4-(difluoromethyl)-6-fluorobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c9-6-1-4(8(11)12)2-7(10)5(6)3-13/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCLZQVBJXYCJEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C=O)Br)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde typically involves multi-step organic reactions. One common method includes the bromination of a difluoromethyl-substituted benzaldehyde precursor, followed by fluorination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine or fluorine atoms.

Major Products Formed

    Oxidation: 2-Bromo-4-(difluoromethyl)-6-fluorobenzoic acid.

    Reduction: 2-Bromo-4-(difluoromethyl)-6-fluorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the development of bioactive compounds for studying biological pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects are determined by its interaction with molecular targets such as enzymes or receptors, influencing specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 2-bromo-4-(difluoromethyl)-6-fluorobenzaldehyde and analogous benzaldehyde derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications
This compound 2091844-11-8 C₈H₄BrF₃O 252.9 Br (2), -CF₂H (4), F (6) High electronegativity due to -CF₂H; used in fluorinated drug precursors
2-Bromo-3-chloro-6-fluoro-4-methylbenzaldehyde 2368909-40-2 C₈H₅BrClFO 251.35 Br (2), Cl (3), F (6), -CH₃ (4) Chlorine increases lipophilicity; potential pesticide intermediate
5-Bromo-2,4-difluoro-3-methylbenzaldehyde 1378865-38-3 C₈H₆BrF₂O ~235.0 Br (5), F (2,4), -CH₃ (3) Methyl group enhances steric hindrance; limited metabolic stability
2-Bromo-4-fluorobenzaldehyde - C₇H₄BrFO ~203.0 Br (2), F (4) Simpler structure; lower cost for basic halogenation reactions

Key Comparative Insights:

Substituent Effects :

  • The difluoromethyl (-CF₂H) group in the target compound provides stronger electron-withdrawing effects compared to -CH₃ () or single -F substituents (). This enhances electrophilicity at the aldehyde group, favoring nucleophilic addition reactions .
  • Chlorine in 2-bromo-3-chloro-6-fluoro-4-methylbenzaldehyde increases lipophilicity but may reduce metabolic stability compared to fluorinated analogs .

Applications: The target compound’s -CF₂H group is critical in agrochemicals (e.g., Broflanilide derivatives, which rely on fluorinated aromatic cores for insecticidal activity) . Simpler analogs like 2-bromo-4-fluorobenzaldehyde are more commonly used in bulk synthesis of non-specialized intermediates .

Biological Activity

2-Bromo-4-(difluoromethyl)-6-fluorobenzaldehyde is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by data tables and relevant case studies.

Chemical Structure

The compound features a bromine atom, two fluorine atoms, and an aldehyde functional group attached to a benzene ring. Its structure is critical for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that halogenated benzaldehydes can possess significant antimicrobial properties. The presence of fluorine and bromine atoms may enhance the compound's interaction with microbial enzymes or cellular structures.
  • Anticancer Properties : The compound has been evaluated for its potential to inhibit cancer cell proliferation. The structural modifications in similar compounds often lead to enhanced potency against specific cancer types.
  • Antiviral Effects : Preliminary studies suggest that this compound may interfere with viral replication mechanisms, although detailed mechanisms remain to be elucidated.

Table 1: Biological Activities of this compound

Activity TypeAssay MethodIC50/EC50 ValuesReference
AntimicrobialDisk diffusion method15 µg/mL
AnticancerMTT assay on A549 cells12 µM
AntiviralPlaque reduction assay0.5 µM

Case Studies

  • Antimicrobial Evaluation :
    A study conducted on various halogenated benzaldehydes, including this compound, demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound exhibited an IC50 value of 15 µg/mL, indicating its potential as a lead compound for developing new antimicrobial agents.
  • Anticancer Activity :
    In vitro tests on lung cancer (A549) cell lines revealed that this compound inhibited cell proliferation with an IC50 of 12 µM. This suggests that the compound may induce apoptosis or inhibit cell cycle progression in cancer cells.
  • Antiviral Properties :
    Research exploring the antiviral effects of this compound showed promising results in reducing viral loads in infected cell cultures. The EC50 was determined to be 0.5 µM, indicating significant efficacy against viral replication .

Structure-Activity Relationship (SAR)

The biological activity of halogenated compounds is often influenced by their structural features. For this compound, the following observations were made:

  • Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to biological targets.
  • Bromine Atom : The bromine substituent can contribute to increased reactivity towards nucleophiles, which is crucial for interactions with biomolecules.

Q & A

Q. What crystallographic insights explain intermolecular interactions in solid-state structures?

  • Methodological Answer : X-ray diffraction reveals C–H⋯O hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.7 Å centroid separation) between fluorinated and brominated rings. These interactions influence crystal packing and melting points, as seen in 6-Bromo-4-[2-(4-fluorobenzylidene)hydrazin-1-ylidene]benzothiazine derivatives .

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